(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
Description
The compound “(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride” is a chiral small molecule characterized by its isoindoline-1,3-dione core, substituted with a 2-amino-3-(3-(2-chloroacetyl)phenyl)propyl side chain in the (S)-configuration.
Key structural features include:
- Isoindoline-1,3-dione backbone: A planar, electron-deficient aromatic system that may contribute to π-π stacking interactions.
- Chiral center: The (S)-configuration at the amino-bearing carbon could influence stereoselective biological activity.
- 2-Chloroacetyl substituent: A reactive moiety capable of nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |
InChI Key |
FUNOGXWNAOVFBX-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride likely involves multiple steps, including the formation of the isoindoline-1,3-dione core, the introduction of the amino group, and the attachment of the chloroacetyl group. Typical reaction conditions might include:
Formation of Isoindoline-1,3-dione Core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of Chloroacetyl Group: Acylation reactions using chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the chloroacetyl group or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Fluorine-Substituted Analogues
The closest structural analogs are fluorine-containing derivatives, such as:
- “(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione hydrochloride” (CAS 1202237-87-3, C₁₇H₁₆ClFN₂O₂, MW 334.77 g/mol) .
- Free base form (CAS 943325-38-0, C₁₇H₁₅FN₂O₂, MW 298.31 g/mol) .
Key Differences :
- The chloroacetyl group enhances electrophilicity, enabling covalent bond formation with nucleophiles (e.g., cysteine residues in enzymes). In contrast, fluorine improves metabolic stability and lipophilicity without covalent interactions .
- The fluorine analog’s hydrochloride salt (CAS 1202237-87-3) has a higher molecular weight (334.77 g/mol) due to the addition of HCl, whereas the free base (CAS 943325-38-0) lacks the chloride ion .
3-Chloro-N-phenyl-phthalimide (CAS Not Specified)
This compound (Fig. 1, ) shares the isoindoline-1,3-dione core but lacks the amino-propyl side chain and chiral center. It is used as a monomer in polyimide synthesis .
Key Differences :
- Chirality in the target compound may enable enantiomer-specific biological activity, whereas 3-chloro-N-phenyl-phthalimide is non-selective .
Physicochemical and Analytical Comparisons
Solubility and Stability
Spectroscopic Characterization
While direct data are lacking, methods like spectrofluorometry (used for CMC determination in quaternary ammonium compounds, ) could be applied to analyze aggregation behavior or interactions with biomolecules.
Biological Activity
(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride, also known by its CAS number 65808-67-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride is C19H18ClN2O3. The compound features an isoindoline core structure, which is known for its diverse biological activities.
In Vitro Studies
Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride have shown inhibitory effects on the viability of A549 lung adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values for related compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3 | A549 | 116.26 | |
| Compound 4 | A549 | 114.25 | |
| Compound 3 | HeLa | 140.60 | |
| Compound 4 | HeLa | 148.59 |
These results indicate a promising potential for these compounds in targeting lung cancer cells.
The anticancer activity of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride is believed to be mediated through multiple pathways:
- Inhibition of Tyrosine Kinase Enzymes : Isoindole derivatives have been identified as potential inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells, contributing to their anticancer effects.
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of isoindole derivatives. Mice implanted with A549-Luc lung cancer cells showed a significant reduction in tumor sizes following treatment with these compounds over a period of 60 days. The survival rates and weight changes were also monitored to assess the therapeutic efficacy and safety profile.
Case Studies
A notable study involved the administration of isoindole derivatives to nude mice bearing A549-Luc tumors. The results indicated:
- Tumor Size Reduction : Treated groups exhibited smaller tumor sizes compared to control groups.
- Survival Rates : Enhanced survival rates were recorded in treated mice.
Histopathological analyses confirmed that the compounds did not induce significant toxicity to vital organs, suggesting a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
